N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Description
This compound features a pyridazine core substituted with a thioether-linked acetamide group, further functionalized by a 5-methyl-1,3,4-thiadiazole moiety. The propionamide tail may improve bioavailability by modulating lipophilicity. Though direct pharmacological data are absent in the provided evidence, structurally related compounds in the literature suggest applications in antimicrobial or anticancer therapies .
Properties
IUPAC Name |
N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2S2/c1-3-9(19)13-8-4-5-11(17-16-8)21-6-10(20)14-12-18-15-7(2)22-12/h4-5H,3,6H2,1-2H3,(H,13,16,19)(H,14,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPKRZPKDSRVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyridazine intermediates. The key steps include:
Formation of 5-methyl-1,3,4-thiadiazole: This can be synthesized from the reaction of thiosemicarbazide with acetic anhydride.
Preparation of the pyridazine intermediate: This involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Coupling reaction: The thiadiazole and pyridazine intermediates are then coupled using a suitable linker, such as a thioether linkage, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide. The compound's structure suggests potential interactions with cellular targets involved in cancer progression.
Case Studies:
- Thiadiazole Derivatives : Research has shown that various thiadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For example, compounds with similar structures have been reported to have IC50 values ranging from 0.28 to 10 μg/mL against breast and lung cancer cells .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Thiadiazole A | MCF-7 (Breast) | 0.28 |
| Thiadiazole B | A549 (Lung) | 0.52 |
| Thiadiazole C | HCT116 (Colon) | 3.29 |
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound may exhibit similar effects.
Antimicrobial Efficacy:
Studies have demonstrated that certain thiadiazole compounds show significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the thiadiazole framework have been tested against Staphylococcus aureus and Escherichia coli with promising results .
Anti-inflammatory Properties
In silico studies suggest that this compound could serve as a potential inhibitor of inflammatory pathways.
Molecular Docking Studies:
Molecular docking studies indicate that the compound may interact effectively with enzymes involved in inflammatory responses, such as lipoxygenase . This suggests its potential use in developing anti-inflammatory drugs.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiadiazole ring can significantly influence biological activity.
Insights from SAR Studies:
Research indicates that modifications to the thiadiazole core can enhance anticancer activity and selectivity towards tumor cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Heterocyclic Core Variations
Pyridazine vs. Benzene Derivatives
- Main Compound : Pyridazine core (two nitrogen atoms) offers polarizability and hydrogen-bonding capacity.
- Benzamide Analogs (): Benzene-based scaffolds (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) lack pyridazine’s nitrogen density, reducing polarity but enhancing aromatic stacking interactions. Nitro and cyano substituents in these analogs may improve target affinity but increase metabolic instability .
Thiadiazole vs. Oxadiazole Substitutions
- The 5-methyl-1,3,4-thiadiazole in the main compound differs from 1,3,4-oxadiazole derivatives ().
Substituent and Linker Analysis
- Thioether Linkages: The main compound’s thioethylacetamide bridge parallels compounds in (e.g., N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide). Thioether groups enhance stability over ethers but may oxidize to sulfones in vivo .
- Sodium Salt Derivatives (): The cephalosporin analog (monosodium salt of 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) includes a thiadiazole-thio group but is formulated for parenteral use, highlighting differences in bioavailability strategies .
Comparative Data Tables
Table 1: Structural Comparison
Biological Activity
The compound N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a novel derivative of thiadiazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a thiadiazole moiety, and a propionamide group. The molecular formula is , with a molecular weight of approximately 305.36 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of nitrogen and sulfur atoms, which are known to participate in various biochemical reactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain thiadiazole derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Another significant aspect of the biological activity of thiadiazole derivatives is their role as enzyme inhibitors. For example, some compounds have been identified as inhibitors of carbonic anhydrase I and II, which are important targets in cancer therapy due to their role in tumor growth and metastasis . The inhibition constants (IC50 values) for these compounds were found to be in the nanomolar range, indicating strong inhibitory effects.
Study 1: Antimicrobial Efficacy
In a study published in 2024, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy against clinical isolates of E. coli. The results showed that one derivative exhibited an MIC of 8 µg/mL against resistant strains, suggesting its potential as a therapeutic agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound demonstrated significant cytotoxicity against MCF-7 cells. The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) .
Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that thiadiazole derivatives could effectively inhibit carbonic anhydrases. One particular derivative showed an IC50 value of 0.015 µM against carbonic anhydrase II, highlighting its potential use in treating conditions where carbonic anhydrase activity is implicated .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reactants | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Thiadiazole coupling | 5-methyl-1,3,4-thiadiazol-2-amine, chloroacetyl chloride | DCM | 0°C → RT | 65–70% |
| Thioether formation | Pyridazine-thiol intermediate, alkyl bromide | DMF | 60°C | 50–55% |
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine and thiadiazole rings (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 395.1) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: How to design structure-activity relationship (SAR) studies for target-specific bioactivity?
Answer:
- Systematic substitution : Modify the 5-methyl group on the thiadiazole or the pyridazine’s sulfur position to assess impact on enzyme inhibition .
- Biological assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or JAK2) and cytotoxicity screens (e.g., MTT on cancer cell lines) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to ATP-binding pockets .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., IC50 under serum-free conditions) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Basic: What are the solubility and stability considerations for in vitro studies?
Answer:
- Solubility : Moderate solubility in DMSO (≥10 mM stock solutions). For aqueous buffers (PBS), use <1% DMSO to avoid cytotoxicity .
- Stability : Store lyophilized at -20°C. In solution, avoid prolonged exposure to light or basic pH (>8.0) to prevent thioether cleavage .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-protein interactions over 100 ns trajectories (e.g., GROMACS) to assess binding stability .
- Free energy calculations : Use MM/GBSA to rank analog binding affinities .
- Pharmacophore modeling : Identify critical hydrogen bond donors (amide NH) and hydrophobic features (methyl-thiadiazole) .
Basic: How to scale up synthesis without compromising purity?
Answer:
- Process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediate purification .
- Flow chemistry : Use continuous reactors for thioether formation to improve reproducibility and reduce side products .
Advanced: How to identify off-target interactions in phenotypic screens?
Answer:
- Chemoproteomics : Use affinity probes (biotinylated analogs) to pull down interacting proteins from cell lysates .
- Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) .
Basic: How to validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment .
- NanoBRET : Quantify intracellular target binding using luciferase-tagged proteins .
Advanced: How to address discrepancies in pharmacokinetic (PK) data between rodent models?
Answer:
- Species-specific metabolism : Compare hepatic clearance rates in mouse vs. rat liver microsomes .
- Formulation adjustments : Use PEGylated nanoparticles to improve oral bioavailability in low-solubility scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
